molecular formula C14H15NO2 B11876900 Methyl 2-(2,4-dimethylquinolin-6-yl)acetate

Methyl 2-(2,4-dimethylquinolin-6-yl)acetate

Cat. No.: B11876900
M. Wt: 229.27 g/mol
InChI Key: RYWQICTXOBKEAG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate typically involves the alkylation of 2,4-dimethylquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethylquinolin-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2,4-dimethylquinolin-6-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is not well-documented. as a quinoline derivative, it may interact with various molecular targets, including enzymes and receptors, influencing biological pathways. Further research is needed to elucidate its specific mechanisms and molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is unique due to the presence of dimethyl groups at positions 2 and 4 on the quinoline ring, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other quinoline derivatives .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-(2,4-dimethylquinolin-6-yl)acetate

InChI

InChI=1S/C14H15NO2/c1-9-6-10(2)15-13-5-4-11(7-12(9)13)8-14(16)17-3/h4-7H,8H2,1-3H3

InChI Key

RYWQICTXOBKEAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)CC(=O)OC)C

Origin of Product

United States

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